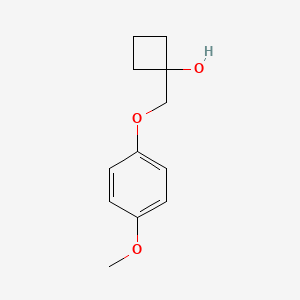
1-((4-Methoxyphenoxy)methyl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Methoxyphenoxy)methyl)cyclobutan-1-ol is an organic compound with the molecular formula C12H16O3 This compound features a cyclobutane ring substituted with a methoxyphenoxy group and a hydroxyl group
Vorbereitungsmethoden
The synthesis of 1-((4-Methoxyphenoxy)methyl)cyclobutan-1-ol typically involves the reaction of 4-methoxyphenol with cyclobutanone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial production methods may involve more efficient catalytic processes to enhance yield and reduce reaction time. For instance, the use of Co-NiO dual catalysts has been reported to improve the efficiency of similar reactions .
Analyse Chemischer Reaktionen
1-((4-Methoxyphenoxy)methyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products .
Wissenschaftliche Forschungsanwendungen
1-((4-Methoxyphenoxy)methyl)cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-((4-Methoxyphenoxy)methyl)cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the methoxyphenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-((4-Methoxyphenoxy)methyl)cyclobutan-1-ol can be compared with similar compounds such as:
1-(4-Methoxyphenyl)cyclobutan-1-ol: Similar structure but lacks the methoxyphenoxy group.
1-(4-Bromophenyl)cyclobutan-1-ol: Contains a bromine atom instead of a methoxy group, leading to different reactivity and applications.
Cyclobutanol derivatives: Various derivatives with different substituents on the cyclobutane ring, each with unique properties and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
1-[(4-methoxyphenoxy)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C12H16O3/c1-14-10-3-5-11(6-4-10)15-9-12(13)7-2-8-12/h3-6,13H,2,7-9H2,1H3 |
InChI-Schlüssel |
AQIUDWLLYJMREZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC2(CCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


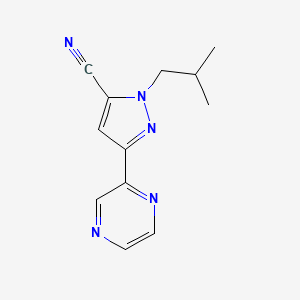
![(R)-(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B13344486.png)
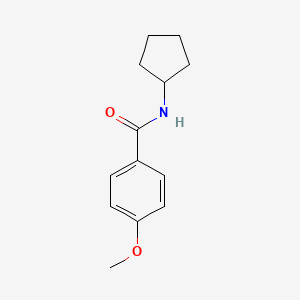
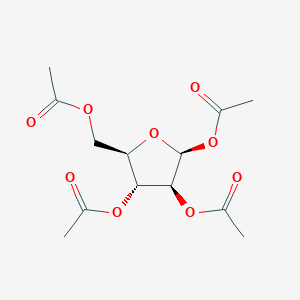
![3,7-Di-tert-butyldibenzo[b,d]thiophene 5-oxide](/img/structure/B13344506.png)
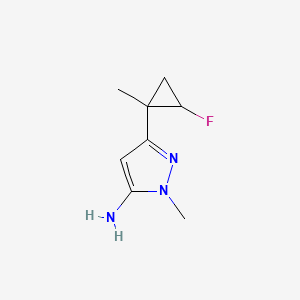
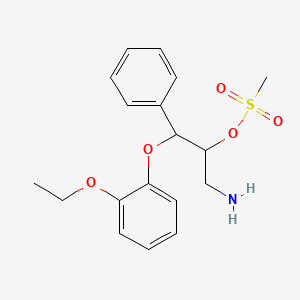
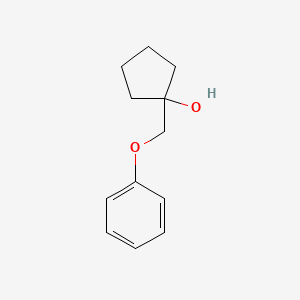
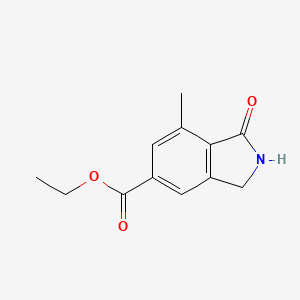
![1-(4-(2-((5-Chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea](/img/structure/B13344544.png)
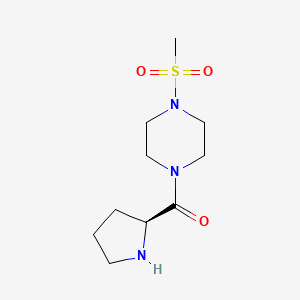
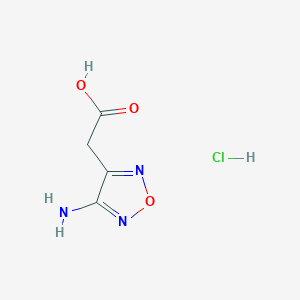
![(5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13344566.png)

